molecular formula C12H14N2O2S B1437693 (3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1217780-31-8

(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B1437693
M. Wt: 250.32 g/mol
InChI Key: CAUGDXQJTRCWPS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, also known as Methylthioethyl-benzodiazepine (MTBD), is a heterocyclic compound that belongs to the benzodiazepine class of compounds. MTBD is a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes and other inflammatory mediators. MTBD has been studied for its potential application in the treatment of various diseases, including asthma, allergies, and certain types of cancers.

Scientific Research Applications

Synthesis and Chemical Properties

  • The utility of silica sulfuric acid in synthesizing biologically active 1,4-diazepine and 1,5-benzodiazepine derivatives, including their antimicrobial, antifungal, and anthelmintic activities, has been demonstrated. This research highlights the versatility of benzodiazepines in chemical synthesis and potential therapeutic applications (Joshi et al., 2011).
  • A study on the synthesis of tricyclic and tetracyclic thieno[3,2-f]-1,4-thiazepines aimed to explore their affinity for benzodiazepine receptors, suggesting potential applications in neuroscience and pharmacology (Tanaka & Nakao, 1997).
  • Research into the syntheses and reactions of various 1,3,4,5-tetrahydro-pyrrolo[3,4-b][1,5]benzodiazepine derivatives has opened avenues for developing novel compounds with potential pharmacological properties (Matsuo et al., 2005).

Biological Activities and Potential Applications

  • A novel approach to synthesizing 1,5-benzothiazepines containing 1,4-benzodioxane sulfonyl moiety has been developed, aiming to explore their biological activities and potential therapeutic uses. This research underscores the importance of structural variation in drug development (Chhakra et al., 2019).
  • The metabolism and interaction with glutathione in macrophages of two benzodiazepine-type anti-leishmanial agents were studied to evaluate their potential as treatments for leishmaniasis, indicating the relevance of benzodiazepines in developing new antiparasitic drugs (Thi et al., 2009).

properties

IUPAC Name

(3R)-3-(2-methylsulfanylethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-17-7-6-10-12(16)13-9-5-3-2-4-8(9)11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUGDXQJTRCWPS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H]1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 2
(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 3
(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 4
(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 5
(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 6
(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

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